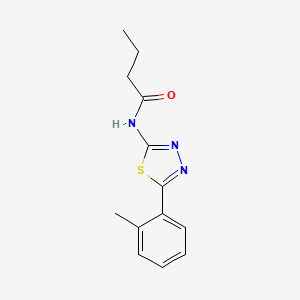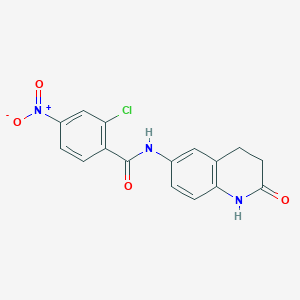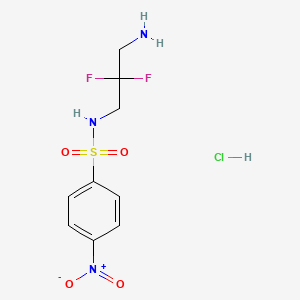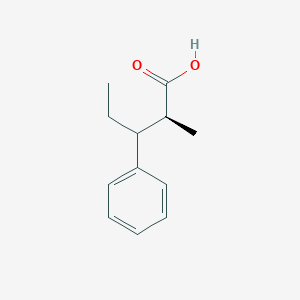
N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves the use of palladium or nickel-catalyzed coupling reactions . For instance, the synthesis of “o-Tolyl benzonitrile (OTBN)”, a common building block for the synthesis of the sartan series of drug molecules, involves Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various techniques. For example, the structure of “o-tolyl group” is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the nature of the compound. For instance, secondary amines undergo deprotonation of the N-H followed by a radical rearrangement, while tertiary amines form both dihydroacridines and diarylmethanes through radical and/or anionic pathways .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the dissipation kinetics of “Pyraclostrobin”, a fungicide of the strobilurin class, were determined under greenhouse conditions .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
- Synthesis and Antimicrobial Evaluation : Compounds incorporating the 1,3,4-thiadiazole moiety, similar to N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)butyramide, have been synthesized and evaluated for antimicrobial activities. These compounds exhibited moderate antimicrobial activity, showcasing their potential as antimicrobial agents (Farag et al., 2009).
- Antimicrobial and Anti-tubercular Activities : A variety of thiadiazole derivatives were synthesized and assessed for their antimicrobial and anti-tubercular activities. Some compounds demonstrated significant antimicrobial and anti-tubercular activities, indicating their potential in treating such infections (Seelam & Shrivastava, 2016).
Anticancer Applications
- Thiazolyl-pyrazole Derivatives as Anticancer Agents : Research into thiazolyl-pyrazole derivatives revealed that some compounds exhibited promising anticancer activities. Computational and cytotoxicity studies suggested these derivatives' potential as anticancer agents, especially against the human liver carcinoma cell line (Sayed et al., 2019).
- Synthesis of Anticancer Agents : New pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles were synthesized and tested for their anticancer activity. The study revealed moderate to high anticancer activity in various compounds, highlighting their potential as anticancer agents (Dawood et al., 2013).
Wirkmechanismus
Thiadiazoles
Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. They are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The presence of the thiadiazole ring inSafety and Hazards
Zukünftige Richtungen
The future directions in the study of similar compounds often involve the development of new chemical entities to overcome multi-drug resistant strains. For instance, the development of new antitubercular agents shows great significance . Additionally, the competition between the reactive intermediates formed by the Et3SiH/KOtBu system highlights future research directions .
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other amides, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could involve hydrogen bonding, electrostatic interactions, and Van der Waals forces .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide are not well-characterized. It is possible that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, which could influence its localization or accumulation within cells .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-6-11(17)14-13-16-15-12(18-13)10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYCAICACQXYAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2423027.png)
![2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2423029.png)
![ethyl 3-cyano-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2423030.png)

![3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine](/img/structure/B2423033.png)

![N-(3,5-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2423036.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2423037.png)
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2423038.png)

![N-[2-(dibutylsulfamoyl)ethyl]-4-fluorobenzamide](/img/structure/B2423040.png)

![6-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2423047.png)